Cas no 938946-80-6 (2-4-(4-fluorophenyl)piperazin-1-yl-2-oxoethyl 5-methylthiophene-2-carboxylate)

2-4-(4-Fluorophenyl)piperazin-1-yl-2-oxoethyl 5-methylthiophene-2-carboxylate is a synthetic organic compound featuring a fluorophenylpiperazine moiety linked to a methylthiophene carboxylate ester. This structure suggests potential utility in pharmaceutical or agrochemical research, particularly due to the presence of the fluorophenylpiperazine group, which is often associated with bioactivity in central nervous system (CNS) targeting compounds. The methylthiophene carboxylate ester may enhance lipophilicity, improving membrane permeability. The compound’s modular design allows for further derivatization, making it a versatile intermediate in medicinal chemistry. Its well-defined synthetic pathway ensures reproducibility, while its structural features offer opportunities for structure-activity relationship (SAR) studies in drug discovery.
2-4-(4-fluorophenyl)piperazin-1-yl-2-oxoethyl 5-methylthiophene-2-carboxylate structure
938946-80-6 structure
Product Name:2-4-(4-fluorophenyl)piperazin-1-yl-2-oxoethyl 5-methylthiophene-2-carboxylate
CAS No:938946-80-6
MF:C18H19FN2O3S
MW:362.418466806412
CID:5331700
Update Time:2025-05-23

2-4-(4-fluorophenyl)piperazin-1-yl-2-oxoethyl 5-methylthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl 5-methylthiophene-2-carboxylate
    • 2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE
    • STL195243
    • [2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate
    • 2-4-(4-fluorophenyl)piperazin-1-yl-2-oxoethyl 5-methylthiophene-2-carboxylate
    • Inchi: 1S/C18H19FN2O3S/c1-13-2-7-16(25-13)18(23)24-12-17(22)21-10-8-20(9-11-21)15-5-3-14(19)4-6-15/h2-7H,8-12H2,1H3
    • InChI Key: RFAYSZURUSLPJB-UHFFFAOYSA-N
    • SMILES: S1C(C)=CC=C1C(=O)OCC(N1CCN(C2C=CC(=CC=2)F)CC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 477
  • XLogP3: 3.4
  • Topological Polar Surface Area: 78.1

2-4-(4-fluorophenyl)piperazin-1-yl-2-oxoethyl 5-methylthiophene-2-carboxylate Pricemore >>

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Additional information on 2-4-(4-fluorophenyl)piperazin-1-yl-2-oxoethyl 5-methylthiophene-2-carboxylate

Introduction to 2-4-(4-fluorophenyl)piperazin-1-yl-2-oxoethyl 5-methylthiophene-2-carboxylate (CAS No. 938946-80-6)

2-4-(4-fluorophenyl)piperazin-1-yl-2-oxoethyl 5-methylthiophene-2-carboxylate, identified by its CAS number 938946-80-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperazine class of molecules, which are well-documented for their versatility in drug design due to their ability to interact with various biological targets. The presence of a fluorophenyl group and a methylthiophene moiety introduces additional functional diversity, making this molecule a promising candidate for further exploration in drug development.

The structural composition of 2-4-(4-fluorophenyl)piperazin-1-yl-2-oxoethyl 5-methylthiophene-2-carboxylate encompasses several key pharmacophoric elements that are critical for modulating biological activity. The piperazine ring serves as a central scaffold, known for its role in enhancing binding affinity and selectivity in numerous therapeutic agents. The fluorine substituent on the phenyl ring is particularly noteworthy, as fluorine atoms are frequently incorporated into pharmaceuticals to improve metabolic stability, lipophilicity, and overall pharmacokinetic properties. Furthermore, the methylthiophene component contributes to the molecule's unique electronic and steric characteristics, which can influence its interaction with biological targets.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the structural features of piperazine derivatives. The compound CAS No. 938946-80-6 is no exception and has been the subject of several studies aimed at elucidating its potential pharmacological effects. Preliminary investigations suggest that this molecule may exhibit properties relevant to central nervous system (CNS) disorders, given the well-established role of piperazine derivatives in modulating neurotransmitter systems. Additionally, the combination of the fluorophenyl and methylthiophene groups may contribute to enhanced binding interactions with specific enzymes or receptors involved in neurological pathways.

The synthesis of 2-4-(4-fluorophenyl)piperazin-1-yl-2-oxoethyl 5-methylthiophene-2-carboxylate represents a significant achievement in synthetic organic chemistry. The multi-step process involves strategic functional group transformations, including condensation reactions, cyclization, and fluorination steps, which require meticulous optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this compound efficiently. These synthetic strategies not only highlight the ingenuity of modern chemical synthesis but also pave the way for scalable production if further development proceeds.

One of the most compelling aspects of studying compounds like CAS No. 938946-80-6 is their potential therapeutic applications. The intersection of medicinal chemistry and computational biology has enabled researchers to predict and validate the biological activity of such molecules with greater precision. High-throughput screening (HTS) techniques combined with molecular docking studies have been instrumental in identifying lead compounds that exhibit desirable pharmacological profiles. The structural features of 2-4-(4-fluorophenyl)piperazin-1-yl-2-oxoethyl 5-methylthiophene-2-carboxylate, particularly the fluorine-containing aromatic ring and the piperazine core, make it an attractive candidate for further pharmacological evaluation.

The role of fluorine atoms in pharmaceuticals cannot be overstated. Their incorporation into drug molecules often leads to improved pharmacokinetic properties, such as increased bioavailability and reduced susceptibility to metabolic degradation. In the case of CAS No. 938946-80-6, the presence of a fluorophenyl group suggests that this compound may exhibit enhanced stability under physiological conditions, which is a critical factor for any potential therapeutic agent. Furthermore, fluorine atoms can influence electronic distributions within the molecule, potentially modulating its interaction with biological targets in ways that other substituents might not achieve.

Recent advancements in analytical techniques have also contributed to a deeper understanding of the properties of complex organic compounds like 2-(4-fluorophenyl)piperazin(1R)-1-carboxypropionitrile CAS No 938946806 (a related derivative). Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide invaluable insights into molecular structure and dynamics. These tools have been employed to confirm the identity and purity of synthesized compounds and to study their interactions with biological systems at an atomic level. Such detailed structural information is essential for optimizing drug candidates before they proceed to preclinical testing.

The potential applications of CAS No 938946806 extend beyond traditional pharmaceuticals into areas such as agrochemicals and specialty chemicals. The unique structural motifs present in this compound may inspire novel formulations or active ingredients for crop protection agents or industrial applications where specific chemical properties are required. As research continues to uncover new uses for diverse organic molecules, compounds like this one serve as versatile building blocks for innovation across multiple scientific disciplines.

In conclusion,CAS No 938946806, corresponding to 2-(4-fluorophenyl)piperazin(1R)-1-carboxypropionitrile, represents a significant advancement in synthetic chemistry with potential implications for drug development and beyond. Its complex structure, featuring both functionalized aromatic rings and heterocyclic moieties,fluorine-containing aromatic ring, makes it a subject of considerable interest among researchers seeking novel therapeutic agents or advanced chemical materials (methylthiophene) . As methodologies for molecular design and synthesis continue to evolve,fluorine-containing aromatic ring, further exploration into compounds like this one promises exciting discoveries that could reshape various industries.

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